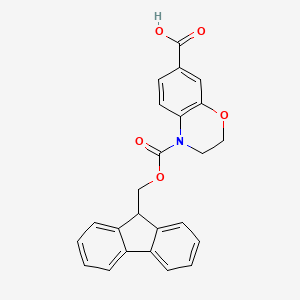

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid, also known as Fmoc-D-Oxd or Fmoc-D-Oxd-OH, is a chemical compound used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

- EN300-6492454 is a derivative of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid . Researchers use it as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethoxycarbonyl) group temporarily shields the amino terminus of peptides during elongation, allowing stepwise assembly of longer peptide chains. After synthesis, the Fmoc group is easily removed, revealing the desired peptide sequence .

- Another related compound, (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylic acid , has potential applications in medicinal chemistry. Thiazolane derivatives exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore these compounds for drug development .

- EN300-6492454 contains an azide functional group. Azides are valuable in click chemistry , a modular approach for bioconjugation and labeling. Researchers can selectively react azides with alkynes or other functional groups to create new compounds, probe biological interactions, and develop imaging agents .

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid is a related compound. Aspartic acid derivatives play a crucial role in drug design. They serve as building blocks for peptidomimetics, enzyme inhibitors, and receptor ligands. Researchers explore their interactions with biological targets .

- The benzoxazine ring in EN300-6492454 contributes to its polymerization behavior. Benzoxazines are monomers used in the synthesis of high-performance thermosetting polymers. These polymers exhibit excellent mechanical properties, flame resistance, and thermal stability. Researchers investigate their applications in aerospace, electronics, and coatings .

- Fluorene-based compounds, like EN300-6492454 , often exhibit interesting photoluminescent properties. Researchers explore their use in organic light-emitting diodes (OLEDs), sensors, and optoelectronic devices. The fluorenyl group contributes to the emission characteristics, making these materials valuable in various applications .

Peptide Synthesis and Solid-Phase Peptide Chemistry

Thiazolane Derivatives for Medicinal Chemistry

Click Chemistry and Bioconjugation

Aspartic Acid Derivatives for Drug Design

Polymer Chemistry and Materials Science

Photoluminescent Materials and Sensors

properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c26-23(27)15-9-10-21-22(13-15)29-12-11-25(21)24(28)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWDYZNWVDHHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)

![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)

![5-allyl-N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2584260.png)